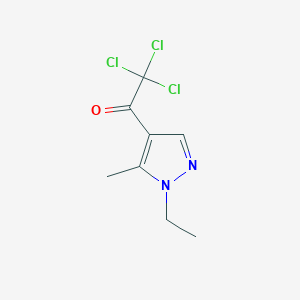
8-Fluoro-4-methoxyquinoline-2-carboxylic acid
Übersicht
Beschreibung
8-Fluoro-4-methoxyquinoline-2-carboxylic acid is a synthetic molecule with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It has attracted considerable interest in scientific research.
Molecular Structure Analysis
The molecular structure of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid consists of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . Unfortunately, the specific structural diagram is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid, such as its boiling point and storage conditions, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Molecular Multiplexing and Demultiplexing
8-Fluoro-4-methoxyquinoline-2-carboxylic acid derivatives have been utilized in the field of molecular multiplexing and demultiplexing. The reversible acid/base switching of the absorption and photoluminescence properties of derivatives like 8-methoxyquinoline has been instrumental in forming the basis for molecular 2:1 multiplexing and 1:2 demultiplexing with a clear-cut digital response (Amelia et al., 2008).
Fluorescent Labeling and Sensing
Derivatives of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid have been employed as fluoroionophores and fluorophores in biomedical analysis. The unique fluorescence characteristics, like high fluorescence in the presence of certain metal ions and stable fluorescence across a wide pH range, make them valuable in the development of fluorescent labeling reagents and metal ion sensing (Hirano et al., 2004), (Zhang et al., 2007).
Antimicrobial Activity
8-Fluoro-4-methoxyquinoline-2-carboxylic acid derivatives have been explored for their potent antimicrobial properties. They have shown promising activity against a range of pathogens including respiratory pathogens and multidrug-resistant strains, making them potential candidates for the treatment of infections like respiratory tract infections and tuberculosis (Odagiri et al., 2013), (Senthilkumar et al., 2008).
Material Science and Catalysis
The structural and fluorescent properties of 8-Fluoro-4-methoxyquinoline-2-carboxylic acid derivatives have made them subjects of study in material science. They have been used in the synthesis of new cadmium complexes characterized by their fluorescent behavior and potential antibacterial activities, contributing to the exploration of new materials and catalysts (Lei et al., 2014).
Eigenschaften
IUPAC Name |
8-fluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-9-5-8(11(14)15)13-10-6(9)3-2-4-7(10)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJGPCADSUUGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-4-methoxyquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)

![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)





![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)

